molecular formula C24H21BrIN3O3 B449603 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE

Cat. No.: B449603
M. Wt: 606.2g/mol
InChI Key: LUCAKXUWPHPEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with a molecular formula of C23H19BrIN3O3. This compound is characterized by the presence of bromine, iodine, and a hydrazino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps. One common approach includes the reaction of 3-bromobenzyl alcohol with benzaldehyde derivatives to form an intermediate, which is then reacted with hydrazine derivatives to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialized materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((4-bromobenzyl)oxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
  • 2-((2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C24H21BrIN3O3

Molecular Weight

606.2g/mol

IUPAC Name

N'-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2-iodophenyl)butanediamide

InChI

InChI=1S/C24H21BrIN3O3/c25-19-8-5-6-17(14-19)16-32-22-11-4-1-7-18(22)15-27-29-24(31)13-12-23(30)28-21-10-3-2-9-20(21)26/h1-11,14-15H,12-13,16H2,(H,28,30)(H,29,31)

InChI Key

LUCAKXUWPHPEQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2I)OCC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2I)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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